Uridine 5'-(Trihydrogen Diphosphate) Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

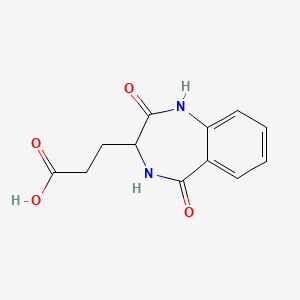

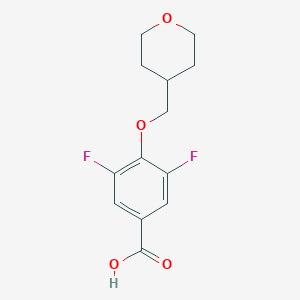

Uridine 5’-(Trihydrogen Diphosphate) Sodium Salt, also known as UDP sodium salt, is a compound derived from Saccharomyces cerevisiae . It falls under the category of nucleotides and plays essential roles in cellular processes. The empirical formula for this compound is C9H14N2O12P2 · xNa+ , with a molecular weight of 404.16 g/mol (based on the free acid form) .

Synthesis Analysis

The synthesis of UDP sodium salt involves enzymatic reactions within cells. It is produced through the phosphorylation of Uridine 5’-diphosphate (UDP) to form Uridine 5’-triphosphate (UTP) . Enzymes such as RNA polymerases and GTPases participate in this biosynthetic pathway .

Molecular Structure Analysis

[Na+].[Na+].[Na+].O[C@H]1C@@HC@@H=O)N2C=CC(=O)NC2=O Chemical Reactions Analysis

UDP sodium salt serves as a ligand for P2Y receptors and is involved in cell signaling. Additionally, it may be used in studies related to nucleic acid (RNA) biosynthesis. Its interactions with enzymes and receptors contribute to various cellular processes .

科学的研究の応用

Enhanced Production of UDP-N-acetylglucosamine

Uridine diphosphate N-acetylglucosamine (UDPAG) production using whole-cell catalysis was enhanced by optimizing conditions with Saccharomyces cerevisiae. Factors like sodium dihydrogen phosphate, temperature, and vitamin B1 were found to significantly affect UDPAG production, achieving an increase from 2.51 to 4.25 g/L and yield from 44.6% to 75.6% (Ying et al., 2009).

Synthesis of Uridine 5′ Pyrophosphate

A synthesis method for uridine 5′ pyrophosphate, a breakdown product of UDP-glucose, was developed. This involved condensing 5’-iodo-5’-deoxyuridine with silver tribenzyl pyrophosphate and removing protecting groups (Anand et al., 1952).

Purification Method

Inosine- and uridine-5′-diphosphates were purified using ion-exchange chromatography, employing a new method involving Type 1 ion-exchange resins and sodium hydroxide (Huhn et al., 1993).

Structural Insights from Sodium Salt of Dinucleoside Phosphate

The sodium salt of adenosyl-3′,5′-uridine phosphate forms a right-handed antiparallel double helix, with Watson-Crick hydrogen bonding observed between uracil and adenine. This provided valuable structural insights (Rosenberg et al., 1973).

Solid-state NMR Investigation of Sodium Nucleotide Complexes

Solid-state NMR was used to analyze the chemical environments of sodium sites in crystalline samples of sodium nucleotide complexes. This study contributed to understanding sodium ion coordination environments (Grant et al., 2006).

Enzymatic Synthesis of Rutin

Uridine 5'-(beta-L-rhamnopyranosyl diphosphate) synthesized from uridine 5'-diphenylpyrophosphate and beta-L-rhamnopyranosyl phosphate was used in enzymatic synthesis of rutin, showing the potential of uridine diphosphate derivatives in biosynthesis (Barber & Behrman, 1991).

作用機序

特性

IUPAC Name |

sodium;[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2.Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSYTSDILWGALR-IAIGYFSYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)O)O)O.[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N2NaO12P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2524846.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)

![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2524851.png)

![4-[(5-Methyl-2-furyl)methyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B2524852.png)

![7-ethyl-8-methyl-N-(3-(2-methylthiazol-4-yl)phenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2524854.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,5-dimethoxybenzamide hydrochloride](/img/structure/B2524859.png)

![N-(4-chlorophenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2524861.png)